An In-depth Technical Guide to 3-Bromothiobenzamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Bromothiobenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromothiobenzamide, a halogenated aromatic thioamide of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust experimental protocol for its synthesis via thionation of 3-bromobenzamide, and methodologies for its characterization and solubility determination. Furthermore, this guide explores the compound's potential biological activities and applications by examining the established roles of related thioamide and brominated aromatic compounds in pharmacology.
Introduction
3-Bromothiobenzamide (CAS No. 2227-62-5) is a synthetic organic compound featuring a benzene ring substituted with both a bromine atom and a thioamide functional group. The presence of the thioamide moiety, a bioisostere of the amide group, alongside a reactive bromine atom, makes this molecule a versatile building block for the synthesis of more complex heterocyclic structures and a candidate for biological screening. Thioamides are known to exhibit a range of pharmacological activities, and halogenated compounds are prevalent in many approved drugs, enhancing properties such as metabolic stability and binding affinity. This guide serves as a core technical resource for professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Properties
The fundamental properties of 3-Bromothiobenzamide are summarized in the tables below, providing a clear reference for experimental design and safety considerations.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | 3-Bromothiobenzamide |
| Synonyms | 3-Bromobenzothioamide, 3-BROMOBENZENECARBOTHIOAMIDE |
| CAS Number | 2227-62-5[1] |
| Molecular Formula | C₇H₆BrNS[1] |
| Molecular Weight | 216.1 g/mol [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=S)N |
| InChI Key | Not available |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 118-121 °C | [1] |
| Boiling Point (Predicted) | 308.1 ± 44.0 °C | [1] |
| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.45 ± 0.29 | [1] |
| Solubility | Specific quantitative data not readily available. Expected to be soluble in many organic solvents like THF, Dichloromethane, and Toluene, with low solubility in water. | General chemical principles |
Synthesis of 3-Bromothiobenzamide
The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The following is a detailed experimental protocol for the synthesis of 3-Bromothiobenzamide from 3-Bromobenzamide.
Experimental Protocol: Thionation of 3-Bromobenzamide
Materials:
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3-Bromobenzamide (1.0 eq)
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Lawesson's Reagent (0.5 - 0.6 eq)
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Anhydrous Toluene or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromobenzamide (1.0 eq) and anhydrous toluene (or THF) to achieve a concentration of approximately 0.1-0.2 M.
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Add Lawesson's reagent (0.5-0.6 eq) to the stirred solution.
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Heat the reaction mixture to reflux (for toluene, ~110 °C) or stir at room temperature (for THF). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary from 30 minutes to several hours.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 3-Bromothiobenzamide as a solid.
Caption: Synthetic workflow for 3-Bromothiobenzamide.
Characterization
Proper characterization of the synthesized 3-Bromothiobenzamide is crucial. The following table outlines the expected spectroscopic data based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (4H) in the range of 7.2-8.0 ppm. Broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons (6C) in the range of 120-140 ppm. A downfield signal for the C=S carbon (>190 ppm). |
| IR Spectroscopy | N-H stretching bands around 3300-3100 cm⁻¹. C=S stretching band around 1250-1050 cm⁻¹. Aromatic C=C stretching bands around 1600-1450 cm⁻¹. C-Br stretching band in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M+2⁺ peaks with approximately 1:1 ratio). |
Solubility Determination
Quantitative solubility data is essential for in vitro and in vivo studies. The following protocol describes the shake-flask method for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility Measurement
Materials:
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3-Bromothiobenzamide
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A range of organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane, acetone)
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Vials with screw caps
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Shaker or orbital incubator at a constant temperature (e.g., 25 °C)
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Centrifuge
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Syringe filters (e.g., 0.45 µm PTFE)
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
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Add an excess amount of solid 3-Bromothiobenzamide to a known volume of the selected solvent in a vial.
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Seal the vial and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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After equilibration, centrifuge the vials to pellet the undissolved solid.
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Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
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Quantify the concentration of 3-Bromothiobenzamide in the filtrate using a pre-validated HPLC or UV-Vis method with a standard calibration curve.
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Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for solubility determination.
Potential Biological Activity and Applications in Drug Development
While specific biological data for 3-Bromothiobenzamide is not extensively documented, the activities of related compounds provide a strong basis for its potential applications.
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Antimicrobial Activity: Thiobenzamides and their derivatives have been investigated for their activity against various pathogens. Notably, ethionamide, a thioamide-containing compound, is a second-line drug for the treatment of tuberculosis. The thioamide functional group can be metabolically activated within bacteria, leading to therapeutic effects.
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Enzyme Inhibition: The thioamide group can act as a zinc-binding group, suggesting potential inhibitory activity against zinc-containing enzymes. Furthermore, the broader class of substituted benzamides has been explored as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP).
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Metabolic Pathways and Toxicology: Thioamides are known to be metabolized by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes. This can lead to the formation of reactive intermediates that may exhibit toxicity, particularly hepatotoxicity. Understanding these metabolic pathways is crucial for the development of safe and effective drug candidates.
Caption: Potential biological relevance of 3-Bromothiobenzamide.
Conclusion
3-Bromothiobenzamide is a readily accessible compound with significant potential as a building block in medicinal chemistry. Its synthesis from the corresponding amide is straightforward, and its characterization can be achieved using standard analytical techniques. The presence of both a thioamide group and a bromine atom provides multiple avenues for further chemical modification and suggests a range of potential biological activities. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the therapeutic potential of 3-Bromothiobenzamide and its derivatives in the pursuit of novel drug candidates. Further investigation into its specific biological targets and safety profile is warranted.





